N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(11-3-9-18-10-11)15-14(4-6-17-7-5-14)12-2-1-8-19-12/h1-3,8-10H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJFUAZECOKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with oxan-4-yl groups. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiophene rings to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiophene derivatives, including N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide, in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study investigated the anticancer properties of thiophene derivatives against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The mechanisms involved include the inhibition of DNA synthesis and induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiophene-based compounds are known for their broad-spectrum antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In vitro tests conducted on various thiophene derivatives demonstrated their effectiveness against bacterial strains such as E. coli and S. aureus. Structural modifications enhanced the compounds' ability to disrupt bacterial cell membranes, leading to increased lethality against pathogens. These findings suggest that this compound could be a lead compound for developing new antimicrobial agents .
Data Table: Biological Activities of Thiophene Derivatives
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its oxane-thiophene hybrid scaffold. Key comparisons with analogs include:
- Thiophene-Sulfonamide Derivatives: Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) feature sulfonamide and enamine linkers instead of the oxane ring.
- Isoxazole-Thiophene Hybrids: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide incorporates an isoxazole ring, offering metabolic stability but lacking the oxane ring’s conformational restraint .
- Thiazolidine-Carboxamides : trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide replaces thiophene with a thiazolidine ring, altering electron distribution and steric bulk .
Physicochemical Properties
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound features a thiophene ring and an oxane structure, which are significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 321.5 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : This can be achieved through various methods such as cyclization reactions.
- Introduction of the Oxane Moiety : Via nucleophilic substitution reactions.
- Carboxamide Formation : Achieved through the reaction with amines under dehydrating conditions.
These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Several studies have reported the compound's ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes that play critical roles in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Anticancer Activity : In a study involving various cancer cell lines (e.g., HeLa, MCF7), the compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent anticancer properties.
- Mechanism of Action : Investigations into its mechanism revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Thiophene ring formation : Cyclization of dicarbonyl compounds with elemental sulfur (e.g., Gewald reaction) to generate the thiophene core .
- Oxane (tetrahydropyran) ring construction : Nucleophilic substitution or ring-closing reactions, often using diols and ketones under acidic or catalytic conditions .
- Amide coupling : Final assembly via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiophene-3-carboxylic acid derivative and the oxane-containing amine .
- Characterization : Intermediate purity is monitored using thin-layer chromatography (TLC), and final product validation requires NMR, IR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of substituents (e.g., thiophene vs. oxane ring positions) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) and sulfur-containing moieties .
- X-ray crystallography : Resolves 3D conformation using software like SHELX for refinement .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- TLC : Monitors reaction progress and detects side products using silica gel plates with UV visualization .
- HPLC : Quantifies purity (>95% typical for research-grade compounds) with reverse-phase columns and UV detection .
- Elemental Analysis : Validates empirical formula by comparing experimental vs. theoretical C, H, N, S content .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates in amide coupling .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in heterocycle formation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like sulfonylation .
- DOE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, reaction time) using software like Minitab .
Q. What computational approaches predict electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilicity/nucleophilicity, guiding derivatization strategies .
- Molecular docking : Simulates interactions with biological targets (e.g., enzyme active sites) to prioritize analogs for synthesis .
- MD (Molecular Dynamics) : Models solvation effects and conformational stability in physiological environments .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line authentication, serum-free media) to minimize variability .
- SAR (Structure-Activity Relationship) studies : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate pharmacophoric groups .
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out false positives .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental biological results?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states or solvation models in docking software (e.g., AutoDock Vina) .
- Metabolic stability testing : Assess compound degradation in microsomal assays to explain reduced in vivo efficacy .
- Crystallographic validation : Compare predicted binding poses with X-ray structures of target-ligand complexes .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (per SDS guidelines) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to EPA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
